molecular formula C22H25ClN2O8 B13408283 Achromycin hydrochloride

Achromycin hydrochloride

Cat. No.: B13408283
M. Wt: 480.9 g/mol
InChI Key: YCIHPQHVWDULOY-BZJZLAOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Achromycin hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces bacteria. The synthetic route involves the following steps:

    Fermentation: The initial step involves the fermentation of Streptomyces bacteria to produce tetracycline.

    Isolation and Purification: The tetracycline is then isolated and purified from the fermentation broth.

    Chemical Modification: The purified tetracycline undergoes chemical modification to form tetracycline hydrochloride.

Industrial production methods for this compound involve large-scale fermentation processes followed by chemical modification and purification to obtain the final product .

Chemical Reactions Analysis

Achromycin hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dilute acids, alkali hydroxide solutions, and alcohol. Major products formed from these reactions include degradation products and modified tetracycline derivatives .

Scientific Research Applications

Achromycin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Achromycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome acceptor site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . Additionally, it may cause alterations in the cytoplasmic membrane, leading to leakage of intracellular components .

Comparison with Similar Compounds

Achromycin hydrochloride is part of the tetracycline class of antibiotics, which includes other compounds such as doxycycline, minocycline, and demeclocycline . Compared to these similar compounds, this compound has a broad spectrum of activity and is effective against a wide range of bacterial infections. it is less effective against tetracycline-resistant bacteria, which have developed mechanisms to evade its action .

Similar Compounds

  • Doxycycline
  • Minocycline
  • Demeclocycline
  • Eravacycline
  • Omadacycline

This compound remains a valuable antibiotic in the treatment of various bacterial infections, despite the emergence of antibiotic resistance.

Properties

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

IUPAC Name

(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9?,10-,15-,21+,22-;/m0./s1

InChI Key

YCIHPQHVWDULOY-BZJZLAOJSA-N

Isomeric SMILES

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

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